![molecular formula C15H16ClN3O3S B1201750 2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1201750.png)
2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
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Overview
Description
2-[[(4-chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester is a thiophenecarboxylic acid.
Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives, including compounds structurally related to the specified chemical, have been evaluated for their effectiveness as corrosion inhibitors. A study found that certain pyrazole compounds significantly reduced the corrosion rate of steel in hydrochloric acid environments, suggesting potential applications in corrosion protection (Herrag et al., 2007).
Chemical Synthesis and Transformations
Research indicates the versatility of similar compounds in chemical synthesis. For instance, reactions of related 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives have been used to create various heterocyclic compounds, demonstrating the utility of these compounds in the synthesis of diverse chemical structures (Youssef, 2009).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure of compounds akin to the specified chemical. One such study revealed that the structure of a related compound consisted of a thiophene ring substituted with specific functional groups, which might be relevant for understanding its chemical properties and potential applications (Vasu et al., 2004).
Novel Compound Synthesis
Further research has explored the synthesis of novel compounds using pyrazole derivatives. For instance, one study described a novel one-pot condensation process to synthesize pyrazine-2-carboxylic acid methyl esters, showcasing the potential of these compounds in creating new chemical entities (Illgen et al., 2004).
properties
Product Name |
2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester |
---|---|
Molecular Formula |
C15H16ClN3O3S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
methyl 2-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19-7-9(16)12(18-19)13(20)17-14-11(15(21)22-2)8-5-3-4-6-10(8)23-14/h7H,3-6H2,1-2H3,(H,17,20) |
InChI Key |
VXGYSHUXSLXNGW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Cl |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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